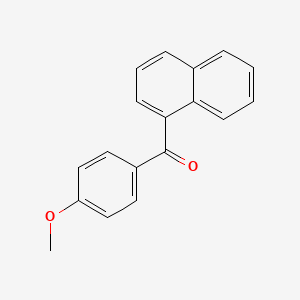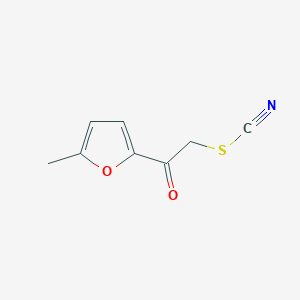
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate
Vue d'ensemble
Description
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thiocyanation and Halogenation Reactions
Thiocyanation and halogenation are critical reactions in organic synthesis, offering pathways to synthesize derivatives with potential applications in material science and pharmacology. Saldabol, Popelis, and Slavinska (2002) discussed the bromination and thiocyanation of 2-substituted 4-(2-furyl)thiazoles, highlighting the directed formation of bromo-substituted derivatives and the thermodynamically controlled process involved in their synthesis (Saldabol, Popelis, & Slavinska, 2002).
Reactions with Chloromethyl Derivatives
Pevzner and Ponyaev (2017) investigated the reaction of chloromethyl derivatives of ethyl 3-furyl-3-(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate, leading to a mixture of thiocyanates and isothiocyanates. This study presents a method for introducing thiocyanate groups into furyl-containing compounds, potentially useful in developing novel materials or pharmaceuticals (Pevzner & Ponyaev, 2017).
Curtius Reaction Applications
The Curtius reaction, involving the rearrangement of acyl azides to isocyanates followed by further reactions, has been utilized to modify furyl-containing compounds. Pevzner (2011) described the selective hydrolysis and subsequent conversion of methyl (diethoxyphosphorylmethyl)furoates into furoyl azides and their rearrangement into isocyanates and urethanes, illustrating the versatility of furyl compounds in synthetic organic chemistry (Pevzner, 2011).
Synthesis of Pyrazolines
Kabli et al. (2010) focused on synthesizing furyl and thienyl substituted pyrazolines from furyl and thienyl chalcones, demonstrating the heterocyclic compounds' potential in developing new chemical entities with diverse applications (Kabli et al., 2010).
Electrochemical Studies
Landman et al. (2014) explored the electrochemical behavior of novel Fischer carbene complexes with furyl substitutions, providing insights into the electronic properties and potential applications of furyl-containing compounds in catalysis and material science (Landman et al., 2014).
Propriétés
IUPAC Name |
[2-(5-methylfuran-2-yl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-6-2-3-8(11-6)7(10)4-12-5-9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUPYEFGIRFBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


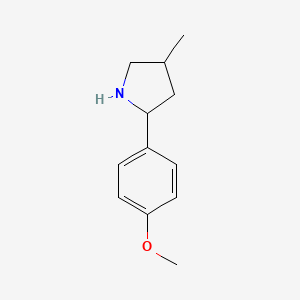
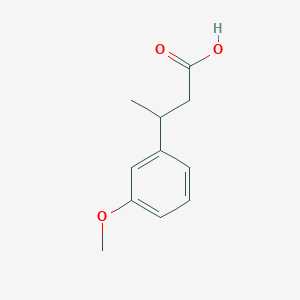
![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)
![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)

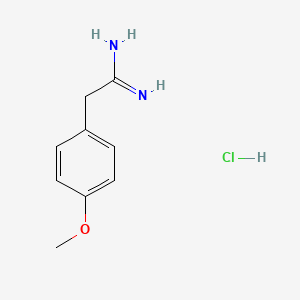


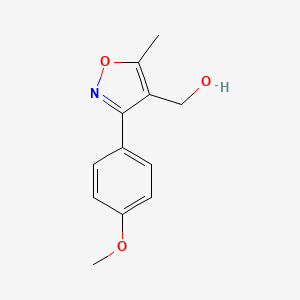
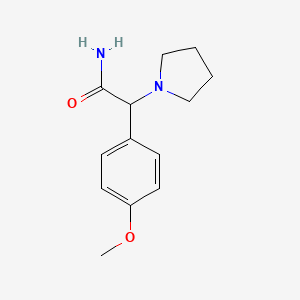
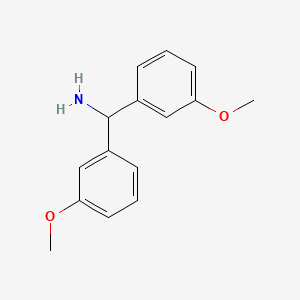
![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)
![4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B3022440.png)
